Cas no 295-37-4 (1,4,8,11-Tetraazacyclotetradecane)
1,4,8,11-Tetraazacyclotetradecane Chemical and Physical Properties
Names and Identifiers
-
- 1,4,8,11-Tetraazacyclotetradecane
- 1,4,8,11-Tetraazacyc
- 1,4,8,11-tetrazacyclotetradecane
- 14811-Tetraazacyclotetradecane br
- Cyclam(1,4,8,11-Tetraazacyclotetradecane)
- 14-crown-4N4
- Cyclam
- EINECS 206-039-1
- JM 1498
- NSC180811
- 295-37-4
- 1,4,8,11Tetraaza-Cyclotetradecane
- NCGC00018136-02
- 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
- AS-19218
- [14]aneN4
- JM-1498
- Q1970333
- CHEBI:37401
- SY010380
- FT-0624146
- Z1269214154
- IPS2
- 1,8,11-Tetraazacyclotetradecane
- 1,4,8,11-tetraazacyclo-tetradecane
- NSC-180811
- C10H24N4
- AM84902
- CS-W019774
- EN300-202126
- SMR000059059
- UNII-EP5AZ544VP
- NSC 180811
- MLS000069469
- JM1498
- A819951
- DTXSID30183698
- NCGC00018136-03
- 1,4,8,11-Tetraazacyclotetradecane, 98% (GC)
- 1,4,8,11-tetraaza-cyclotetradecane
- T1597
- 1,4,8,11-tetra-aza cyclotetradecane
- BCP05842
- MFCD00005105
- AKOS015854525
- CBDivE_013909
- CHEMBL125150
- 5-26-11-00027 (Beilstein Handbook Reference)
- EP5AZ544VP
- NS00028722
- SCHEMBL33477
- Q-200078
- BRN 0111811
- NCGC00018136-01
- BDBM50615205
- NSC-80811
- STL333618
- DB-047596
- (14)aneN4
- Cyclam?
- DTXCID70106189
- 1,4,8,11tetraazacyclotetradecane
- FC02708
- 206-039-1
-
- MDL: MFCD00005105
- Inchi: 1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2
- InChI Key: MDAXKAUIABOHTD-UHFFFAOYSA-N
- SMILES: N1CCNCCCNCCNCCC1
- BRN: 111811
Computed Properties
- Exact Mass: 200.20000
- Monoisotopic Mass: 200.200097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 92.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 48.1
Experimental Properties
- Color/Form: Not available
- Density: 1.0203 (rough estimate)
- Melting Point: 184-186 °C (lit.)
- Boiling Point: 321.1°C at 760 mmHg
- Flash Point: 153℃
- Refractive Index: 1.5200 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 48.12000
- LogP: 0.45380
- Solubility: Not available
- Sensitiveness: Air Sensitive
1,4,8,11-Tetraazacyclotetradecane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:3-9-34
- RTECS:XA5254800
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R36/37/38
1,4,8,11-Tetraazacyclotetradecane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4,8,11-Tetraazacyclotetradecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 151835-1g |
1,4,8,11-Tetraacyclotetradecane |
295-37-4 | 95% | 1g |
£24.00 | 2022-02-28 | |
| Fluorochem | 151835-5g |
1,4,8,11-Tetraacyclotetradecane |
295-37-4 | 95% | 5g |
£81.00 | 2022-02-28 | |
| Fluorochem | 151835-10g |
1,4,8,11-Tetraacyclotetradecane |
295-37-4 | 95% | 10g |
£142.00 | 2022-02-28 | |
| Fluorochem | 151835-25g |
1,4,8,11-Tetraacyclotetradecane |
295-37-4 | 95% | 25g |
£284.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130042-25g |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | >98.0% | 25g |
¥1266.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130042-1g |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | >98.0% | 1g |
¥64.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130042-250mg |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | >98.0% | 250mg |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130042-5g |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | >98.0% | 5g |
¥272.90 | 2023-08-31 | |
| Chemenu | CM121898-10g |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | 95% | 10g |
$153 | 2021-08-06 | |
| Chemenu | CM121898-25g |
1,4,8,11-Tetraazacyclotetradecane |
295-37-4 | 95% | 25g |
$281 | 2021-08-06 |
1,4,8,11-Tetraazacyclotetradecane Suppliers
1,4,8,11-Tetraazacyclotetradecane Related Literature
-
Tong Ren Chem. Commun. 2016 52 3271
-
Xiangyang Liang,Peter J. Sadler Chem. Soc. Rev. 2004 33 246
-
Monika Paúrová,Tomá? David,Ivana Císa?ová,P?emysl Lubal,Petr Hermann,Jan Kotek New J. Chem. 2018 42 11908
-
Gunhee Kim,Evan Lelong,Juhye Kang,Jong-Min Suh,Nathalie Le Bris,Hélène Bernard,Dongwook Kim,Rapha?l Tripier,Mi Hee Lim Inorg. Chem. Front. 2020 7 4222
-
Alison M. Funston,Kenneth P. Ghiggino,Martin J. Grannas,W. David McFadyen,Peter A. Tregloan Dalton Trans. 2003 3704
Additional information on 1,4,8,11-Tetraazacyclotetradecane
1,4,8,11-Tetraazacyclotetradecane: A Comprehensive Overview
The compound 1,4,8,11-Tetraazacyclotetradecane, also known by its CAS number CAS No. 295-37-4, is a fascinating molecule with a unique structure and a wide range of applications. This tetraaza macrocycle has garnered significant attention in the scientific community due to its versatile properties and potential uses in various fields. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
Chemical Structure and Properties
1,4,8,11-Tetraazacyclotetradecane is a macrocyclic compound consisting of a 14-membered ring with four nitrogen atoms positioned at the 1st, 4th, 8th, and 11th positions. The molecule's structure resembles a crown ether but with nitrogen atoms replacing some of the oxygen atoms. This substitution imparts unique electronic and coordination properties to the compound. The nitrogen atoms in the ring are in a tertiary amine configuration, which contributes to the molecule's ability to act as a ligand in coordination chemistry.
Synthesis Methods
The synthesis of 1,4,8,11-tetraazacyclotetradecane typically involves cyclization reactions of diamine precursors. One common approach is the reaction of 2-aminoethylamine derivatives under specific conditions to form the macrocyclic ring. Recent studies have explored more efficient and environmentally friendly synthesis methods, including the use of microwave-assisted synthesis and green chemistry principles. These advancements have not only improved yield but also reduced the environmental impact of production processes.
Applications in Coordination Chemistry
One of the most notable applications of 1,4,8,11-tetraazacyclotetradecane is in coordination chemistry. The molecule's ability to act as a ligand makes it valuable for forming complexes with transition metals. These metal-ligand complexes have been studied for their potential use in catalysis and as magnetic materials. For instance, complexes formed with lanthanide ions have shown promise in magnetic resonance imaging (MRI) contrast agents due to their high relaxivity.
Role in Materials Science
In materials science, 1,4,8,11-tetraazacyclotetradecane has been utilized as a building block for constructing functional materials. Its macrocyclic structure allows for the creation of self-assembled monolayers and porous materials with tailored properties. Recent research has focused on incorporating this compound into metal-organic frameworks (MOFs) for gas storage and separation applications.
Biomedical Applications
The biomedical field has also benefited from the properties of 1,4,8,-tetraazacyclotetradecane. Its ability to coordinate with metal ions has led to its use in drug delivery systems and as a component in antiviral agents. Additionally, studies have explored its potential as an antimicrobial agent due to its ability to disrupt bacterial membranes when complexed with certain metals.
Recent Research Advancements
Recent advancements in the study of 1,-tetraazacyclotetradecane have expanded its potential applications further. Researchers have investigated its use in energy storage devices such as supercapacitors and batteries. The molecule's high conductivity and stability make it an attractive candidate for these applications.
Environmental Considerations
In addition to its technical applications,, researchers are also exploring ways to enhance its biodegradability and reduce its environmental footprint. Green chemistry approaches are being employed to develop more sustainable synthesis methods and recycling strategies for this compound.
Conclusion
In conclusion,, CAS No. 295-37-4 or is a versatile compound with significant potential across multiple disciplines., ongoing research continues to uncover new applications while addressing environmental concerns associated with its production and use., this molecule remains at the forefront of scientific innovation., making it an essential subject of study for researchers across various fields.
295-37-4 (1,4,8,11-Tetraazacyclotetradecane) Related Products
- 29783-72-0(1,4,7,10,13-Pentaazacyclohexadecane)
- 62497-72-7(4,7,10,13-Tetraazahexadecane-1,16-diamine)
- 10563-26-5(N1,N1'-(Ethane-1,2-diyl)bis(propane-1,3-diamine))
- 4741-99-5(N,N'-Bis(2-aminoethyl)-1,3-propanediamine)
- 505-66-8(1,4-diazepane)
- 295-14-7(1,4,7,10-Tetraazacyclotridecane)
- 13531-52-7(N-(2-Aminoethyl)-1,3-propanediamine)
- 15439-16-4(1,4,8,12-Tetraazacyclopentadecane)
- 128364-91-0(3-(2-Aminoethylamino)propylamine)
- 56575-49-6(1,4,7-Triazecine, decahydro-)